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Introduction
The ring-expansion carbonylation (REC) of epoxides presents an atom-economical and direct

synthetic route to β-lactones, which are valuable intermediates in the synthesis of a wide array

of industrial chemicals, biodegradable polymers such as polyhydroxyalkanoates (PHAs), and

biologically active compounds.[1] This method utilizes readily available epoxides and carbon

monoxide (CO) as starting materials. The most effective catalysts for this transformation are

bimetallic systems with the general formula [Lewis acid]⁺[Co(CO)₄]⁻.[1][2] These catalysts have

demonstrated high activity and selectivity, enabling the synthesis of a diverse range of β-

lactones under relatively mild conditions.[1][3]

Catalytic Systems and Performance
Homogeneous catalysts, particularly bimetallic [Lewis acid]⁺[Lewis base]⁻ type systems, have

shown exceptional activity and selectivity in the REC of epoxides.[1] The Lewis acid

component, often a chromium or aluminum complex with a porphyrin or salen-type ligand,

activates the epoxide for nucleophilic attack. The cobalt tetracarbonyl anion, [Co(CO)₄]⁻,

serves as the nucleophile and carbonyl source.
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Recent advancements have also explored heterogeneous catalysts to address challenges

related to catalyst separation and recycling, which can limit industrial scalability.[1][2] Porous

polymer-based systems immobilizing the active catalytic species have shown promise in

combining the high efficiency of homogeneous catalysts with the practical advantages of

heterogeneous systems.[1][2]

Quantitative Data on Catalyst Performance
The following tables summarize the performance of various catalytic systems in the ring-

expansion carbonylation of different epoxides to their corresponding β-lactones.

Table 1: Carbonylation of Propylene Oxide to β-Butyrolactone
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Catalyst
CO
Pressur
e (bar)

Temper
ature
(°C)

Time (h)
Yield
(%)

TON
TOF
(h⁻¹)

Referen
ce

[(salph)Al

(THF)₂]

[Co(CO)₄

]

60 50 - High - - [4]

[(OEP)Cr

(THF)₂]⁺[

Co(CO)₄]

⁻

- - - -
up to

10,000

up to

1670
[5]

[PPN]⁺[C

o(CO)₄]⁻

/

BF₃·Et₂O

62 - 24-48 60-90 - - [1]

[(acetyl)C

o(CO)₂dp

pp] /

[(TPP)Cr

Cl]

60 - - 93
up to

93,000

up to

4700
[5]

In situ

generate

d

PPNCl/C

o₂(CO)₈

and

BF₃·OEt₂

- - 24-48 - - - [1]

[(ClTPP)

Al(THF)₂]

⁺[Co(CO)

₄]⁻

- - - Excellent - - [1]

Table 2: Carbonylation of Other Epoxides
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Epoxide Catalyst
CO
Pressur
e (bar)

Temper
ature
(°C)

Time (h) Product
Yield
(%)

Referen
ce

1-Butene

oxide

[(salph)Al

(THF)₂]

[Co(CO)₄

]

60 50 -

β-

Valerolac

tone

High [4]

Epichloro

hydrin

[(salph)Al

(THF)₂]

[Co(CO)₄

]

60 50 -

γ-Chloro-

β-

butyrolac

tone

High [4]

Isobutyle

ne oxide

[(salph)Al

(THF)₂]

[Co(CO)₄

]

60 50 -

β-Methyl-

β-

butyrolac

tone

High [4]

Hexene

oxide

[(acetyl)C

o(CO)₂dp

pp] /

[(TPP)Cr

Cl]

60 - - - 93 [5]

Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the ring-expansion carbonylation of epoxides catalyzed

by [Lewis acid]⁺[Co(CO)₄]⁻ involves a cooperative catalytic cycle.
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Catalytic Cycle for Epoxide Carbonylation
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Figure 1: Catalytic cycle for the ring-expansion carbonylation of epoxides.

The catalytic cycle begins with the coordination of the epoxide to the Lewis acid center, which

activates the epoxide ring. Subsequently, the tetracarbonylcobaltate anion attacks the less

sterically hindered carbon of the epoxide in an Sₙ2 fashion, leading to the ring-opened

intermediate. This is followed by migratory insertion of a carbonyl group from the cobalt

complex to form an acyl-cobalt species. Finally, intramolecular ring closure occurs to yield the

β-lactone product and regenerate the active catalyst.

Experimental Protocols
The following are generalized protocols for the synthesis of the catalyst and the carbonylation

reaction. Researchers should consult the primary literature for specific details and safety

precautions.
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Protocol 1: Synthesis of a Representative Catalyst,
[(salph)Al(THF)₂][Co(CO)₄]
This protocol is adapted from the literature for the synthesis of a common salen-type aluminum

catalyst.[4]

Materials:

(salph)AlCl (salph = N,N'-bis(3,5-di-tert-butylsalicylidene)phenylenediamino)

NaCo(CO)₄

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Schlenk flask and standard Schlenk line equipment

Magnetic stirrer

Procedure:

In a glovebox or under an inert atmosphere, dissolve (salph)AlCl in anhydrous THF in a

Schlenk flask.

In a separate flask, dissolve NaCo(CO)₄ in anhydrous THF.

Slowly add the NaCo(CO)₄ solution to the (salph)AlCl solution at room temperature with

stirring.

A precipitate of NaCl will form immediately. Stir the reaction mixture for 2-4 hours to ensure

complete reaction.

Filter the mixture through a celite plug under inert atmosphere to remove the NaCl

precipitate.

Remove the THF from the filtrate under reduced pressure to yield the crude product.
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The crude product can be purified by recrystallization from a suitable solvent system, such

as THF/diethyl ether, to afford the desired [(salph)Al(THF)₂][Co(CO)₄] catalyst as a solid.

Store the catalyst under an inert atmosphere.

Protocol 2: General Procedure for the Ring-Expansion
Carbonylation of an Epoxide
This general procedure is applicable to a range of epoxides using a [Lewis acid]⁺[Co(CO)₄]⁻

catalyst.

Materials:

High-pressure reactor (e.g., Parr reactor) equipped with a stirrer and a gas inlet

[Lewis acid]⁺[Co(CO)₄]⁻ catalyst (e.g., [(salph)Al(THF)₂][Co(CO)₄])

Epoxide (e.g., propylene oxide)

Anhydrous solvent (e.g., diethyl ether or 1,2-dimethoxyethane)

Carbon monoxide (CO) gas (high purity)

Standard laboratory glassware for workup and purification

Procedure:

Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled.

Charging the Reactor: Under an inert atmosphere (e.g., in a glovebox), charge the reactor

with the [Lewis acid]⁺[Co(CO)₄]⁻ catalyst and the desired amount of anhydrous solvent.

Add the epoxide to the reactor.

Reaction: Seal the reactor and remove it from the glovebox.

Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 60 bar).
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Heat the reactor to the desired temperature (e.g., 50 °C) and begin stirring.

Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing

them by GC or NMR, or by monitoring the pressure drop of the CO.

Workup and Purification: Once the reaction is complete, cool the reactor to room

temperature and carefully vent the excess CO in a well-ventilated fume hood.

Open the reactor and transfer the reaction mixture to a round-bottom flask.

The crude product can be purified by distillation or column chromatography on silica gel to

isolate the desired β-lactone.

Safety Considerations
Carbon Monoxide: CO is a colorless, odorless, and highly toxic gas. All manipulations

involving CO must be performed in a well-ventilated fume hood with a CO detector.

High-Pressure Reactions: High-pressure reactors should be operated by trained personnel,

and all safety protocols for high-pressure work must be strictly followed.

Reagents: Many of the catalysts and reagents used are air- and moisture-sensitive. Proper

inert atmosphere techniques (Schlenk line or glovebox) are required.

Solvents: Anhydrous solvents are typically required. Ensure proper handling and storage of

these reagents.

Conclusion
The ring-expansion carbonylation of epoxides is a powerful and versatile method for the

synthesis of β-lactones. The use of bimetallic catalysts of the type [Lewis acid]⁺[Co(CO)₄]⁻ has

enabled high yields and selectivities for a variety of substrates. The protocols and data

presented here provide a foundation for researchers to apply this methodology in their own

synthetic endeavors. Further optimization of reaction conditions and catalyst design may be

necessary for specific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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